imidazo[1,2-a][1,3,5]triazin-2-amine

Medicinal Chemistry Purine Isostere Scaffold Hopping

Imidazo[1,2-a][1,3,5]triazin-2-amine (CAS 2567502-39-8) is the unsubstituted parent heterocycle of the imidazo[1,2-a][1,3,5]triazine class, a fused bicyclic system comprising an s-triazine ring annulated to an imidazole ring that serves as a 5-aza-7-deazapurine isostere. With molecular formula C₅H₅N₅, exact mass 135.05449518 g/mol, and computed properties of 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 0 rotatable bonds, this compound presents a fully rigid, planar scaffold with maximal nitrogen density.

Molecular Formula C5H5N5
Molecular Weight 135.1
CAS No. 2567502-39-8
Cat. No. B6178410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-a][1,3,5]triazin-2-amine
CAS2567502-39-8
Molecular FormulaC5H5N5
Molecular Weight135.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a][1,3,5]triazin-2-amine (CAS 2567502-39-8): Sourcing Guide for the Unsubstituted 5-Aza-7-deazapurine 2-Amino Scaffold


Imidazo[1,2-a][1,3,5]triazin-2-amine (CAS 2567502-39-8) is the unsubstituted parent heterocycle of the imidazo[1,2-a][1,3,5]triazine class, a fused bicyclic system comprising an s-triazine ring annulated to an imidazole ring that serves as a 5-aza-7-deazapurine isostere [1]. With molecular formula C₅H₅N₅, exact mass 135.05449518 g/mol, and computed properties of 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 0 rotatable bonds, this compound presents a fully rigid, planar scaffold with maximal nitrogen density . It is commercially supplied as a research-grade building block (typically ≥95% purity) for medicinal chemistry and probe development .

Why Imidazo[1,2-a][1,3,5]triazin-4-amine or Benzannulated Analogs Cannot Substitute for the 2-Amino Parent Scaffold


Substituting imidazo[1,2-a][1,3,5]triazin-2-amine with the 4-amino regioisomer or benzannulated analogs (e.g., BITA, CAS 61678-05-5) is not chemically or pharmacologically equivalent. The 4-amino isomer is the established 5-aza-7-deaza-adenine isostere and directs hydrogen-bonding vectors toward the imidazole face of the bicycle, whereas the 2-amino substitution pattern places the donor on the triazine ring, generating a distinct pharmacophoric geometry that cannot be recapitulated by the 4-amino scaffold [1]. Benzannulated analogs such as benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine introduce an additional fused benzene ring (MW 185.19 vs. 135.13), substantially altering lipophilicity, ring topology, and synthetic elaboration routes . The unsubstituted parent is the minimal core required for diversity-oriented derivatization at the 2-amino position and for accessing the imidazo[1,2-a][1,3,5]triazin-2-amine series recently validated as Topoisomerase II inhibitors and FAK inhibitors; procurement of substituted analogs without the parent scaffold precludes systematic structure–activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for Imidazo[1,2-a][1,3,5]triazin-2-amine (CAS 2567502-39-8) Against Closest Structural Analogs


Regioisomeric Topology: 2-Amino vs. 4-Amino Substitution Distinguishes Pharmacophoric Geometry from the Adenine Isostere

The 2-amino substitution on the triazine ring of imidazo[1,2-a][1,3,5]triazin-2-amine directs the primary hydrogen-bond donor vector approximately 120° away from the imidazole N-1 position, contrasting with the 4-amino isomer in which the amino group is positioned on the imidazole face and mimics the 6-amino group of adenine (5-aza-7-deaza-adenine isostere) [1]. This topological distinction precludes direct scaffold interchange in structure-based design. The 4-amino isomer is synthesized via multicomponent reactions of 2-aminoimidazoles with triethyl orthoformate and amines under microwave irradiation, yielding the adenine-mimetic scaffold selectively; the 2-amino parent requires a distinct synthetic route (e.g., NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds) that proceeds with excellent regioselectivity [2].

Medicinal Chemistry Purine Isostere Scaffold Hopping

Topoisomerase II Inhibition: Imidazo[1,2-a][1,3,5]triazin-2-amine Derivatives vs. Doxorubicin in HNO97 Head and Neck Cancer Cells

The imidazo[1,2-a][1,3,5]triazin-2-amine scaffold serves as the core for a series of Topoisomerase II inhibitors (compounds 2a–2p) designed to overcome doxorubicin resistance in head and neck squamous cell carcinoma (HNSCC). The most active derivative, compound 2f, achieved 87.86% Topo II inhibition compared with 86.44% for doxorubicin under identical assay conditions, and exhibited an IC₅₀ of 4 ± 1 μg/mL against HNO97 cells versus 9 ± 1.6 μg/mL for doxorubicin — a 2.25-fold improvement in potency [1]. This series is explicitly built on the 2-amino-substituted imidazo[1,2-a][1,3,5]triazine core, distinguishing it from 4-amino-substituted purine isostere-based Topo II inhibitors that do not achieve comparable selectivity against HNSCC lines.

Topoisomerase II Inhibition Head and Neck Cancer Anticancer Scaffold

Focal Adhesion Kinase (FAK) Inhibition: Imidazo[1,2-a][1,3,5]triazine Series Potency Compared with Monocyclic 1,3,5-Triazine FAK Inhibitors

Dao et al. (2015) demonstrated that fusing an imidazole ring onto the 1,3,5-triazine core to generate imidazo[1,2-a][1,3,5]triazines substantially improved FAK inhibitory potency. The best inhibitor in the fused series exhibited an IC₅₀ of 50 nM against FAK enzymatic activity, with the broader series displaying IC₅₀ values in the 10⁻⁷–10⁻⁸ M (100–10 nM) range [1]. In contrast, the predecessor monocyclic diarylamino-1,3,5-triazine FAK inhibitors typically exhibited micromolar potency against FAK (IC₅₀ ~1–10 μM range), representing an approximately 20- to 200-fold potency gain conferred by imidazole annulation [2]. The fused compounds also demonstrated functional cellular activity: strong inhibition of cell–matrix adhesion, migration, and invasion of U87-MG glioblastoma cells, and cell cycle arrest at the G2/M phase in U87-MG and HCT-116 lines [1].

Focal Adhesion Kinase Kinase Inhibitor Antitumor Activity

Physicochemical Profile: Scaffold Minimalism — Imidazo[1,2-a][1,3,5]triazin-2-amine vs. Purine, BITA, and Imidazo[1,2-a]pyrimidin-2-amine

The unsubstituted imidazo[1,2-a][1,3,5]triazin-2-amine core offers a distinctive physicochemical profile among purine isosteres and related fused heterocycles. With a molecular weight of 135.13 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 0 rotatable bonds, and 10 heavy atoms, it is the most nitrogen-rich minimal scaffold in its comparator class . By comparison, purine (C₅H₄N₄, MW 120.11) has 0 HBD and 3 HBA, providing fewer H-bond acceptor sites [1]. The benzannulated analog BITA (benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine, CAS 61678-05-5, MW 185.19) introduces a benzene ring that increases lipophilicity (estimated logP increase of approximately 1.0–1.5 log units) and molecular weight by 37%, reducing ligand efficiency metrics . The imidazo[1,2-a]pyrimidin-2-amine scaffold (MW ~134.14) is a closer isostere but contains only 3 HBA (loss of one ring nitrogen), reducing potential metal-chelating and H-bond acceptor capacity [2].

Physicochemical Properties Scaffold Selection Drug-likeness

Synthetic Tractability: Diversity-Oriented Derivatization of the 2-Amino Handle Enables Rapid Library Generation

The 2-amino group of imidazo[1,2-a][1,3,5]triazin-2-amine provides a unique synthetic handle for diversity-oriented derivatization that is inaccessible from the 4-amino isomer. Zhao et al. (2021) reported an I₂-mediated annulation of 2-amino[1,3,5]triazines with ketones that constructs the imidazo[1,2-a][1,3,5]triazine core in a single step with broad substrate scope encompassing electron-rich and electron-poor acetophenones, heterocyclic ketones, and propiophenone [1]. Additionally, Pan et al. (2020) demonstrated NBS-mediated coupling of 2-amino-1,3,5-triazines with β-keto esters, β-keto amides, and 1,3-diones, producing aroylimidazo[1,2-a][1,3,5]triazines with good yields and excellent regioselectivity [2]. These orthogonal synthetic routes are specific to the 2-amino substitution pattern and cannot be applied to the 4-amino scaffold without complete redesign of the synthetic strategy.

Diversity-Oriented Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for Imidazo[1,2-a][1,3,5]triazin-2-amine (CAS 2567502-39-8) Based on Quantitative Differentiation Evidence


Topoisomerase II Inhibitor Lead Generation for Doxorubicin-Resistant Head and Neck Cancer

The imidazo[1,2-a][1,3,5]triazin-2-amine scaffold is the validated core for a series of Topo II inhibitors (2a–2p) that have demonstrated superior potency and selectivity against HNO97 head and neck cancer cells compared with doxorubicin. Compound 2f achieved an IC₅₀ of 4 ± 1 μg/mL vs. 9 ± 1.6 μg/mL for doxorubicin, with comparable Topo II enzyme inhibition (87.86% vs. 86.44%) [1]. Medicinal chemistry teams pursuing Topo II-targeted oncology programs — particularly those addressing MDR in HNSCC — should prioritize this scaffold as a starting point for hit-to-lead optimization, leveraging the unsubstituted parent for systematic SAR exploration at the 2-amino position and the imidazole ring.

Focal Adhesion Kinase (FAK) Inhibitor Development with Nanomolar Potency Requirements

The imidazo[1,2-a][1,3,5]triazine scaffold delivers a 20- to 200-fold improvement in FAK enzymatic IC₅₀ compared to monocyclic 1,3,5-triazine precursors, with the best inhibitor reaching 50 nM [1]. This scaffold is appropriate for programs requiring nanomolar FAK inhibition with demonstrated functional cellular activity (inhibition of adhesion, migration, and invasion in U87-MG glioblastoma cells and G2/M cell cycle arrest in U87-MG and HCT-116 lines) [2]. Procurement of the unsubstituted parent (CAS 2567502-39-8) is essential for generating focused FAK inhibitor libraries for further optimization.

Fragment-Based Drug Discovery (FBDD) Requiring Maximal H-Bond Acceptor Density at Minimal Molecular Weight

With a molecular weight of 135.13 Da and 4 hydrogen bond acceptors (HBA-to-heavy-atom ratio of 0.40 — the highest among purine, BITA, and imidazo[1,2-a]pyrimidin-2-amine comparators), imidazo[1,2-a][1,3,5]triazin-2-amine is an optimal fragment starting point for FBDD campaigns [1]. The 2-amino group provides a single H-bond donor for directing interactions while four acceptor sites (three triazine nitrogens plus one imidazole nitrogen) offer multiple vectors for protein recognition and metal chelation. The fully rigid structure (0 rotatable bonds) minimizes entropic penalty upon binding, favoring high ligand efficiency.

Diversity-Oriented Synthesis (DOS) Library Construction via 2-Amino Derivatization

The 2-amino handle enables two orthogonal, high-yielding annulation methodologies for rapid library generation: (i) I₂-mediated annulation with ketones (tolerating electron-rich, electron-poor, and heterocyclic ketones) [1], and (ii) NBS-mediated coupling with β-keto esters, β-keto amides, and 1,3-diones with excellent regioselectivity [2]. These synthetic routes are exclusive to the 2-amino scaffold and not applicable to the 4-amino isomer. Procurement of CAS 2567502-39-8 as a building block enables parallel synthesis of diverse imidazo[1,2-a][1,3,5]triazine libraries for hit identification across multiple target classes.

Quote Request

Request a Quote for imidazo[1,2-a][1,3,5]triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.